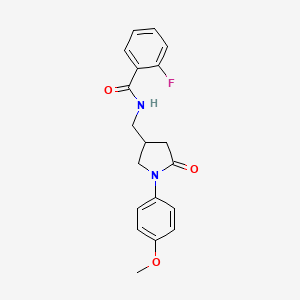

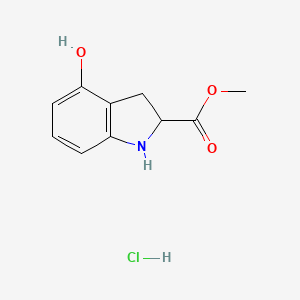

![molecular formula C14H17FN2O2S2 B2691457 N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide CAS No. 946356-41-8](/img/structure/B2691457.png)

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

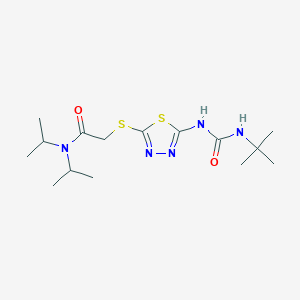

This compound contains a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene and its derivatives are known to have a wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .

Chemical Reactions Analysis

Thiophene derivatives can react with various nucleophiles and electrophiles . The dimethylamino group might also participate in reactions, given its nucleophilic nature.Applications De Recherche Scientifique

Fluorescent Probes for Selective Discrimination

The development of fluorescent probes for selective discrimination of thiophenols over aliphatic thiols is a significant application area. Wang et al. (2012) designed a reaction-based fluorescent probe that showcases high selectivity and sensitivity with potential applications in sensing thiophenols in environmental and biological samples (Wang et al., 2012).

Synthesis of Fluorescent Solvatochromic Dyes

Fluorescent solvatochromic dyes, incorporating dimethylamino and sulfonyl groups, exhibit strong solvent-dependent fluorescence, useful for developing ultra-sensitive molecular probes for biological studies. Diwu et al. (1997) reported the synthesis and spectral properties of these dyes, highlighting their utility in biological event and process studies (Diwu et al., 1997).

Binding Study to Bovine Serum Albumin

The interaction of compounds with bovine serum albumin (BSA) is another research area, where N-n-butyl[(5-dimethylamino)-1-naphthalene]sulfonamide served as a fluorescent probe. This study by Jun et al. (1971) demonstrates the technique's capability in providing rapid determination of binding nature and its hydrophobic characteristics (Jun et al., 1971).

Gas-liquid Chromatography Derivatives

N-Dimethylaminomethylene derivatives have been explored for their properties and applications in gas-liquid chromatography of primary sulfonamides. Vandenheuvel and Gruber (1975) found these derivatives exhibit excellent chromatographic properties, facilitating the analysis of sulfonamides in biological studies (Vandenheuvel & Gruber, 1975).

Inhibitors with Potent Isozyme Inhibitory Properties

In the field of medicinal chemistry, thioureido-substituted sulfonamides have been synthesized and shown to inhibit carbonic anhydrase isozymes II and XII, with potential for lowering intraocular pressure in glaucoma treatment. Mincione et al. (2005) reported on the synthesis and biological activity of these compounds (Mincione et al., 2005).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O2S2/c1-17(2)13(11-7-8-20-10-11)9-16-21(18,19)14-6-4-3-5-12(14)15/h3-8,10,13,16H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZMNTDLIYPOBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)C1=CC=CC=C1F)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2691377.png)

![Ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2691378.png)

![N-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2691381.png)

![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2691391.png)

![(3Ar,6aR)-5-methyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2691394.png)